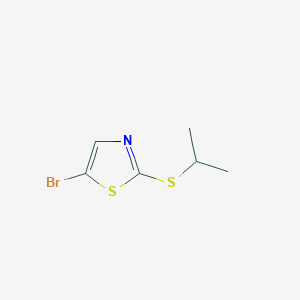

5-Bromo-2-(isopropylthio)thiazole

Description

Propriétés

Formule moléculaire |

C6H8BrNS2 |

|---|---|

Poids moléculaire |

238.2 g/mol |

Nom IUPAC |

5-bromo-2-propan-2-ylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C6H8BrNS2/c1-4(2)9-6-8-3-5(7)10-6/h3-4H,1-2H3 |

Clé InChI |

FTTRFZGYHGQBSF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)SC1=NC=C(S1)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimicrobial Activity

5-Bromo-2-(isopropylthio)thiazole has shown promising antimicrobial properties against various pathogens. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Bacteria : Studies have demonstrated that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness . The introduction of substituents like isopropylthio enhances the compound's efficacy.

- Fungal Inhibition : The compound also displays antifungal activity against Candida species, making it a candidate for further exploration in the development of antifungal agents .

Anticancer Properties

The anticancer potential of 5-Bromo-2-(isopropylthio)thiazole is notable, with several studies highlighting its cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : Research has indicated that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 5-Bromo-2-(isopropylthio)thiazole have shown IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cell lines .

- Mechanisms of Action : The mechanism often involves the disruption of cellular processes, leading to increased reactive oxygen species (ROS) production and subsequent cell death . This makes thiazoles valuable in the ongoing search for effective anticancer therapies.

Antiviral Activity

Recent investigations into the antiviral properties of thiazole derivatives have revealed their potential as antiviral agents:

- Broad-Spectrum Activity : Compounds containing thiazole rings have been explored for their activity against various viruses, including influenza and coronaviruses. For instance, derivatives have shown effectiveness against Coxsackie B4 virus and Feline herpes virus .

- Drug Development : The structural versatility of thiazoles allows for modifications that can enhance their antiviral efficacy, making them suitable candidates for further drug development efforts aimed at combating viral infections .

Case Studies

Several case studies illustrate the applications of 5-Bromo-2-(isopropylthio)thiazole:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant antibacterial activity against S. aureus and E. coli with minimum inhibitory concentrations (MICs) in low micromolar ranges. |

| Study 2 | Anticancer | Showed cytotoxic effects on human glioblastoma cells with an IC₅₀ value of approximately 10 µM, indicating strong potential as an anticancer agent. |

| Study 3 | Antiviral | Evaluated against Coxsackie B4 virus; exhibited promising antiviral activity suggesting further exploration in drug development. |

Comparaison Avec Des Composés Similaires

Antimicrobial Activity

- Lead thiazole compounds (): Thiazoles with simple alkyl/aryl substituents (e.g., compound 2 in ) exhibit potent activity against MRSA and VRSA, with MIC reductions up to 512-fold. The isopropylthio group in 5-Bromo-2-(isopropylthio)thiazole may enhance membrane penetration due to increased lipophilicity .

- 4-Thiazolidinone derivatives (): These compounds show anti-inflammatory activity comparable to indomethacin but lack the bromine-mediated electrophilic reactivity critical for covalent interactions with bacterial targets .

COX-2 Inhibition

- Bisthiazoles (): Diaryl-substituted thiazoles (e.g., meloxicam analogs) inhibit COX-2 via π-π stacking interactions. The isopropylthio group in 5-Bromo-2-(isopropylthio)thiazole may reduce binding affinity compared to aryl substituents due to steric effects .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : Bromine at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropylthio group resists nucleophilic displacement, unlike benzylic bromine in analogs like 5-Bromo-2-(bromomethyl)thiazole .

Biological Performance : Thiazoles with electron-withdrawing groups (e.g., Br) at the 5-position exhibit enhanced antimicrobial activity, but bulky substituents (e.g., -S-iPr) may reduce enzyme-binding efficiency compared to planar aryl groups .

Stability Considerations : The isopropylthio group improves metabolic stability relative to methylthio (-SMe) analogs, which are prone to oxidative desulfurization .

Méthodes De Préparation

Thiazole Ring Formation

The reaction of α-bromoketones with thioamide derivatives bearing the isopropylthio group enables direct incorporation of the C2 substituent. For example, treating 2-bromoacetophenone with N-isopropylthioacetamide in ethanol under reflux yields 2-(isopropylthio)thiazole. The thiourea component dictates the C2 substituent, while the α-bromoketone contributes the remaining carbon atoms of the heterocycle.

Electrophilic Bromination

Following ring formation, bromination at the 5-position is achieved using bromine (Br₂) in dichloromethane with iron(III) chloride as a Lewis acid catalyst. The isopropylthio group at C2 activates the ring toward electrophilic substitution, directing bromination to the meta (C5) position. Typical reaction conditions (0°C to room temperature, 2–4 hours) afford yields of 70–85%.

Key Data:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Ring formation | α-Bromoketone, N-isopropylthioacetamide | EtOH, reflux, 6 h | 65–78 |

| Bromination | Br₂, FeCl₃ | CH₂Cl₂, 0°C→RT, 3 h | 70–85 |

One-Pot Oxidative Bromination Using mCPBA

A streamlined one-pot protocol developed by Prevost et al. eliminates intermediate isolation steps, enhancing synthetic efficiency. This method leverages meta-chloroperoxybenzoic acid (mCPBA) to oxidize bromide ions in situ, generating electrophilic bromine for direct C5 functionalization.

Reaction Mechanism

-

Thiazole Formation : A mixture of α-bromomethylketone and thiourea derivatives undergoes cyclization in ethanol to form 2-amino-thiazole intermediates.

-

Oxidative Bromination : Addition of mCPBA oxidizes bromide (from the α-bromoketone) to hypobromous acid (HOBr), which electrophilically brominates the thiazole at C5.

Adaptations for Isopropylthio Incorporation

Replacing the thiourea with isopropylthiol derivatives modifies the C2 substituent. For instance, using S-isopropyl thiosemicarbazide in the cyclization step introduces the isopropylthio group, while subsequent mCPBA treatment brominates C5. This method achieves yields of 71–78% under mild conditions (room temperature, 30 minutes).

Advantages :

-

Avoids handling elemental bromine.

-

Compatible with moisture-sensitive substrates.

Substitution Reactions on Preformed Thiazole Intermediates

Late-stage functionalization of prebrominated or prethiolated thiazoles offers flexibility in introducing substituents.

Nucleophilic Aromatic Substitution

2-Bromo-5-(isopropylthio)thiazole can be synthesized via displacement of a leaving group (e.g., chloride) at C2. For example, reacting 2,5-dibromothiazole with sodium isopropylthiolate in DMF at 80°C selectively substitutes the C2 bromide, retaining bromine at C5. Yields range from 60–72%, depending on the solvent and nucleophile concentration.

Metal-Catalyzed Cross-Coupling

Darzen Reaction and Thiazole Ring Formation

The Darzen reaction, which forms epoxides from α-haloketones and aldehydes, has been adapted for thiazole synthesis. An-Najah University researchers demonstrated that epoxide intermediates derived from isopropyl glycidyl ether react with thiourea to yield 2-(isopropylthio)thiazoles. Subsequent bromination with N-bromosuccinimide (NBS) in acetonitrile introduces the C5 bromine (62% yield).

Limitations :

-

Multi-step synthesis reduces overall efficiency.

-

Epoxide stability issues in protic solvents.

Comparative Analysis of Synthetic Routes

| Method | Key Features | Yield (%) | Scalability |

|---|---|---|---|

| Hantzsch + Bromination | High regioselectivity | 70–85 | Industrial |

| One-pot mCPBA | Fewer purification steps | 71–78 | Lab-scale |

| Nucleophilic substitution | Late-stage modification | 60–72 | Modular |

| Darzen reaction | Epoxide intermediacy | 62 | Academic |

Optimal Route : The one-pot mCPBA method balances yield and practicality, avoiding hazardous bromine handling. For large-scale production, the Hantzsch approach remains preferred due to established protocols.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-Bromo-2-(isopropylthio)thiazole?

Answer:

The synthesis typically involves two key steps: (1) thiazole ring formation and (2) functionalization with bromo and isopropylthio groups .

- Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., K₂CO₃ in CHCl₃) is a standard approach, as demonstrated in the preparation of structurally similar thiazoles .

- Bromination : Electrophilic bromination using reagents like NBS (N-bromosuccinimide) or Br₂ in acetic acid can introduce the bromo group at the 5-position .

- Thioether introduction : Nucleophilic substitution with isopropylthiol (or its sodium salt) at the 2-position of the thiazole, often catalyzed by Cu(I) or Pd(II) complexes, enables the isopropylthio group addition .

Key considerations : Reaction temperature (room temperature to reflux), solvent polarity (CHCl₃, toluene), and stoichiometric control of brominating agents are critical for yield optimization.

Basic: How can structural characterization techniques validate the purity and structure of 5-Bromo-2-(isopropylthio)thiazole?

Answer:

- ¹H/¹³C NMR : The bromo substituent induces deshielding in adjacent protons (e.g., δ ~7.5–8.5 ppm for aromatic protons), while the isopropylthio group shows distinct methyl doublets (δ ~1.3–1.5 ppm) and a septet for the CH group (δ ~3.5 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₇H₁₀BrNS₂: 267.9412) confirms molecular formula integrity .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in thiazole derivatives where dihedral angles between rings and puckering parameters are reported .

Data cross-validation : Discrepancies in NMR splitting patterns or HRMS adducts require repetition under anhydrous conditions or alternative ionization methods (e.g., ESI vs. EI).

Advanced: What electronic effects do bromo and isopropylthio substituents exert on the thiazole ring’s reactivity in cross-coupling reactions?

Answer:

- Bromo group : Acts as an electron-withdrawing group (EWG), activating the thiazole ring toward nucleophilic aromatic substitution (SNAr) at the 2-position but deactivating it toward electrophilic attacks. This facilitates Suzuki-Miyaura couplings at the 5-position .

- Isopropylthio group : The sulfur atom’s lone pairs donate electron density, creating a mildly electron-rich ring. This enhances reactivity in Ullmann-type couplings but may require protective strategies (e.g., oxidation to sulfone) to prevent sulfur interference .

Case study : In Pd-catalyzed cross-couplings, the bromo group’s position directs coupling partners (e.g., arylboronic acids at C5), while the isopropylthio group necessitates inert atmospheres to avoid oxidation .

Advanced: How do researchers resolve contradictions in spectroscopic data during synthesis optimization?

Answer:

Contradictions often arise from regioisomeric impurities or solvent artifacts . Methodological solutions include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between 5-bromo and 4-bromo isomers, which may co-elute in HPLC .

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotational barriers in the isopropylthio group) that obscure splitting patterns at room temperature .

- Isotopic labeling : Using ⁸¹Br-enriched reagents helps track bromine incorporation efficiency in complex matrices .

Example : A reported δ 167.8 ppm in ¹³C NMR for a thiazole carbonyl was initially misassigned but corrected via HSQC correlation to adjacent protons .

Advanced: What strategies are used to evaluate the biological activity of 5-Bromo-2-(isopropylthio)thiazole derivatives?

Answer:

- Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against S. aureus and E. coli are standard. Derivatives with electron-withdrawing groups (e.g., Br) show enhanced activity due to increased membrane permeability .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2) assess IC₅₀ values. The bromo group’s hydrophobicity improves cellular uptake, while the thioether linker influences target binding .

- Docking studies : Molecular modeling against enzymes (e.g., C. albicans CYP51) predicts binding modes. The isopropylthio group’s steric bulk may hinder or enhance interactions depending on the active site .

Data interpretation : Bioactivity trends are correlated with Hammett σ values (for electronic effects) and ClogP (for lipophilicity) .

Advanced: How can researchers address low yields in the bromination step of thiazole synthesis?

Answer:

Low yields (~30–40%) often stem from competing di-bromination or ring degradation . Mitigation strategies include:

- Temperature control : Bromination at 0–5°C minimizes side reactions, as higher temperatures favor polybromination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acetic acid enhances electrophilic bromine generation .

- Catalytic additives : FeCl₃ or I₂ catalyzes regioselective monobromination by coordinating to the thiazole nitrogen, directing Br⁺ to C5 .

Validation : TLC monitoring (Rf shift) and GC-MS analysis of crude mixtures identify side products for iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.